((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
Description
This compound is a halogenated organosilane featuring a cyclopentenyl core substituted with bromine at position 3 and a 3,4-dichlorophenyl group at position 2. The tert-butyldimethylsilyl (TBS) ether group at the hydroxyl position enhances steric protection and lipophilicity, making it valuable in synthetic organic chemistry, particularly in protecting group strategies . Its molecular formula is inferred as C₁₈H₂₃BrCl₂OSi (based on analogs in ), with a molecular weight of ~420–440 g/mol. The bromine and chlorine substituents confer electrophilic reactivity, while the TBS group ensures stability under basic conditions .
Properties
Molecular Formula |
C17H23BrCl2OSi |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
[3-bromo-2-(3,4-dichlorophenyl)cyclopent-2-en-1-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C17H23BrCl2OSi/c1-17(2,3)22(4,5)21-15-9-7-12(18)16(15)11-6-8-13(19)14(20)10-11/h6,8,10,15H,7,9H2,1-5H3 |
InChI Key |
OHWUHCLNZQZMJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=C1C2=CC(=C(C=C2)Cl)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane typically involves multiple steps. One common method includes the reaction of 3-bromo-2-(3,4-dichlorophenyl)cyclopent-2-en-1-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole . The reaction is usually carried out in an anhydrous solvent like methylene chloride at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, ((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is used as a building block for the synthesis of more complex molecules . It is particularly useful in the development of new materials and catalysts.
Biology: This compound can be used in biological studies to investigate the effects of halogenated cyclopentene derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, it is explored for its potential therapeutic properties. The presence of bromine and chlorine atoms can enhance the biological activity of the compound, making it a candidate for drug development.
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of products with specific properties.
Mechanism of Action
The mechanism of action of ((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves its interaction with molecular targets through various pathways. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules . The silicon atom provides stability and can facilitate the formation of silicon-oxygen bonds in reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Substituted Aromatic Rings
((3-Bromo-2-(4-methoxyphenyl)cyclopent-2-en-1-yl)oxy)(tert-butyl)dimethylsilane (CAS 2225879-24-1, )
- Key Difference : Methoxy (electron-donating) vs. dichlorophenyl (electron-withdrawing) substituents.
- Impact : The methoxy group increases electron density on the aromatic ring, enhancing reactivity in electrophilic substitutions. In contrast, the dichlorophenyl group in the target compound deactivates the ring, directing nucleophilic attacks to meta/para positions .
- Molecular Weight : 383.40 g/mol (vs. ~420–440 g/mol for the target compound).
(S)-tert-Butyl((2-(3,4-dichlorophenyl)-2-methylpent-4-en-1-yl)oxy)dimethylsilane ()
Analogues with Simpler Silane Backbones
Analogues with Extended Aromatic Systems
- tert-Butyl (2-(9,10-dihydrophenanthren-9-yl)ethoxy)dimethylsilane () Key Difference: Dihydrophenanthrene moiety vs. dichlorophenyl group. Impact: The extended aromatic system in the analog increases molecular weight (292.22 g/mol) and enhances UV absorbance, making it useful in photochemical studies.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Applications |
|---|---|---|---|---|
| ((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-en-1-yl)oxy)(tert-butyl)dimethylsilane (Target) | C₁₈H₂₃BrCl₂OSi | ~420–440 | 3,4-Dichlorophenyl, Br, TBS | Drug intermediates, protecting groups |
| ((3-Bromo-2-(4-methoxyphenyl)cyclopent-2-en-1-yl)oxy)(tert-butyl)dimethylsilane (CAS 2225879-24-1) | C₁₈H₂₇BrO₂Si | 383.40 | 4-Methoxyphenyl, Br, TBS | Electrophilic aromatic substitutions |
| ((3-Bromocyclopent-2-en-1-yl)oxy)(tert-butyl)dimethylsilane (CAS 892145-14-1) | C₁₁H₂₁BrOSi | 277.28 | Br, TBS | Base structure for functionalization |
| tert-Butyl (2-(9,10-dihydrophenanthren-9-yl)ethoxy)dimethylsilane | C₂₂H₂₈OSi | 292.22 | Dihydrophenanthrene, TBS | Photochemical studies |
Research Findings and Reactivity Insights
- Synthetic Utility : The target compound’s bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, as seen in analogs like (4-bromobenzyl)oxy)(tert-butyl)dimethylsilane (). Its dichlorophenyl group enhances stability against oxidation compared to methoxy-substituted analogs .
- Stability : The TBS group in the target compound resists hydrolysis under basic conditions (pH > 7) but cleaves rapidly in acidic media (e.g., HF·pyridine), similar to other TBS-protected silanes .
- Thermal Behavior : Cyclopentenyl analogs (e.g., ) exhibit lower thermal decomposition points (~150°C) compared to linear-chain silanes (~200°C) due to ring strain .
Biological Activity
2-(2-Bromo-4-chlorophenyl)-5-(difluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family. Its unique structural features, including the difluoromethyl group and halogen substituents, contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
- Molecular Formula : C9H4BrClF2N2O
- Molecular Weight : 309.49 g/mol
The compound's structure allows for significant reactivity due to the presence of both bromine and chlorine atoms, which enhances its potential applications in various fields including drug discovery and agricultural chemistry.
Antimicrobial Properties
Research indicates that 2-(2-Bromo-4-chlorophenyl)-5-(difluoromethyl)-1,3,4-oxadiazole exhibits notable antimicrobial activity. Studies have shown that it can inhibit bacterial growth by interfering with cell wall synthesis and membrane integrity. For instance, it has demonstrated effectiveness against a range of pathogenic bacteria and fungi, positioning it as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has been evaluated for its anticancer properties. Recent studies have highlighted its ability to induce apoptosis in cancer cells. For example, derivatives of 1,3,4-oxadiazoles have shown promising results against various cancer cell lines with IC50 values indicating significant cytotoxicity. Specifically, one study reported that certain oxadiazole derivatives exhibited IC50 values as low as 2.76 µM against ovarian cancer cell lines .
The mechanism through which 2-(2-Bromo-4-chlorophenyl)-5-(difluoromethyl)-1,3,4-oxadiazole exerts its biological effects often involves the inhibition of key enzymes or receptors crucial for cellular function. Molecular docking studies have elucidated its binding affinities with specific biological targets, which is critical for understanding how structural modifications can enhance its efficacy against particular diseases.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
